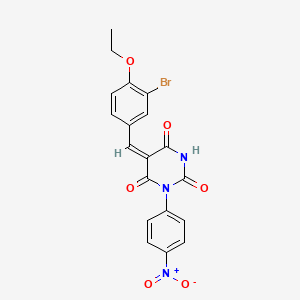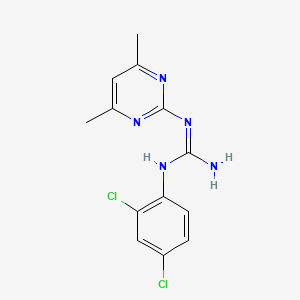
2-(3-methylphenyl)-3-(1-methyl-1H-pyrrol-2-yl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-methylphenyl)-3-(1-methyl-1H-pyrrol-2-yl)acrylonitrile, also known as MPMPA, is a chemical compound that has attracted attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-(3-methylphenyl)-3-(1-methyl-1H-pyrrol-2-yl)acrylonitrile is not fully understood, but it is believed to involve the inhibition of certain enzymes or receptors in cells. This compound has been shown to inhibit the activity of protein kinases, which are enzymes that play a key role in cell signaling and regulation. In addition, this compound has been found to bind to certain receptors in cells, such as the adenosine A2A receptor, which is involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the specific application and context. In materials science, this compound has been found to exhibit liquid crystalline behavior, which is important for the development of functional materials. In organic electronics, this compound has been shown to improve the efficiency and stability of OLEDs and OPVs. In medicinal chemistry, this compound has been found to have anticancer activity, as well as potential activity against other diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(3-methylphenyl)-3-(1-methyl-1H-pyrrol-2-yl)acrylonitrile is its versatility as a building block for the synthesis of functional materials and drug candidates. This compound can be easily modified to introduce different functional groups and improve its properties for specific applications. However, one limitation of this compound is its relatively low solubility in common organic solvents, which can make it difficult to work with in some lab experiments.
Direcciones Futuras
There are several future directions for research on 2-(3-methylphenyl)-3-(1-methyl-1H-pyrrol-2-yl)acrylonitrile. One direction is the development of new functional materials based on this compound, such as liquid crystals and polymers with improved properties for use in electronic and optical devices. Another direction is the exploration of this compound as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's, and Parkinson's. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in different fields.
Métodos De Síntesis
The synthesis of 2-(3-methylphenyl)-3-(1-methyl-1H-pyrrol-2-yl)acrylonitrile involves the reaction of 3-methylbenzaldehyde with 1-methyl-1H-pyrrole-2-carbaldehyde in the presence of a base, followed by the addition of acrylonitrile. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by column chromatography.
Aplicaciones Científicas De Investigación
2-(3-methylphenyl)-3-(1-methyl-1H-pyrrol-2-yl)acrylonitrile has been studied for its potential applications in various fields, including materials science, organic electronics, and medicinal chemistry. In materials science, this compound has been used as a building block for the synthesis of functional materials such as liquid crystals and polymers. In organic electronics, this compound has been investigated as a potential electron transport material for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). In medicinal chemistry, this compound has been evaluated for its potential as a drug candidate for the treatment of cancer and other diseases.
Propiedades
IUPAC Name |
(E)-2-(3-methylphenyl)-3-(1-methylpyrrol-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2/c1-12-5-3-6-13(9-12)14(11-16)10-15-7-4-8-17(15)2/h3-10H,1-2H3/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UURXGSIRWVVYEJ-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=CC2=CC=CN2C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C(=C\C2=CC=CN2C)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-isopropyl-1'-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5343360.png)
![(3S*,4R*)-1-[(5-tert-butyl-1,2,4-oxadiazol-3-yl)methyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5343362.png)



![3-[3-(4-ethoxyphenyl)-2-methylacryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B5343381.png)
![4-(4-bromobenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5343385.png)

![1-methyl-1'-{[2-(methylamino)pyridin-3-yl]carbonyl}spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5343393.png)
![1-(2,3-dimethoxybenzyl)-3-{[(2,2-dimethylpropyl)amino]methyl}-3-hydroxypiperidin-2-one](/img/structure/B5343399.png)
![2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N,N-dimethylacetamide](/img/structure/B5343406.png)

![methyl 5-methyl-2-({[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5343432.png)
![N-[2-(3,4-dimethylphenoxy)ethyl]-1-adamantanecarboxamide](/img/structure/B5343448.png)